

An In-depth Technical Guide to the Physicochemical Properties of Sinapine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sinapine

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Core Physicochemical Properties

Sinapine is an alkaloidal amine naturally occurring in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.^[1] It is chemically identified as the choline ester of sinapic acid.^[1] This guide provides a detailed overview of its fundamental physicochemical characteristics, crucial for its application in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **Sinapine**, compiled from various sources to provide a comprehensive reference.

Property	Value	Citations
IUPAC Name	2-[[[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy]-N,N,N-trimethylethan-1-aminium	[1][2]
Synonyms	Sinapoylcholine, O-sinapoylcholine, Sinapin	[2]
CAS Number	18696-26-9	[2][3][4][5]
Molecular Formula	C ₁₆ H ₂₄ NO ₅ ⁺	[2][5][6]
Molecular Weight	310.36 g/mol	[2][3][5]
Appearance	Powder, Solid	[5][6]
Melting Point	178 °C (352 °F; 451 K)	[1][6]
Solubility		
DMSO	20 mg/mL (64.44 mM) to 150 mg/mL (approx. 483 mM)	[4][7][8]
Water	< 0.25 mg/mL (0.8 mM); considered slightly soluble or insoluble in some forms, while other salt forms are freely soluble.	[4]
Methanol	Soluble	[6]
Other	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[4]
UV-Vis (λ _{max})	~325-330 nm (in methanolic or aqueous solutions)	[9][10]
Storage (Powder)	-20°C for up to 3 years	[4][8]
Storage (in Solvent)	-80°C for up to 1 year	[4][8]

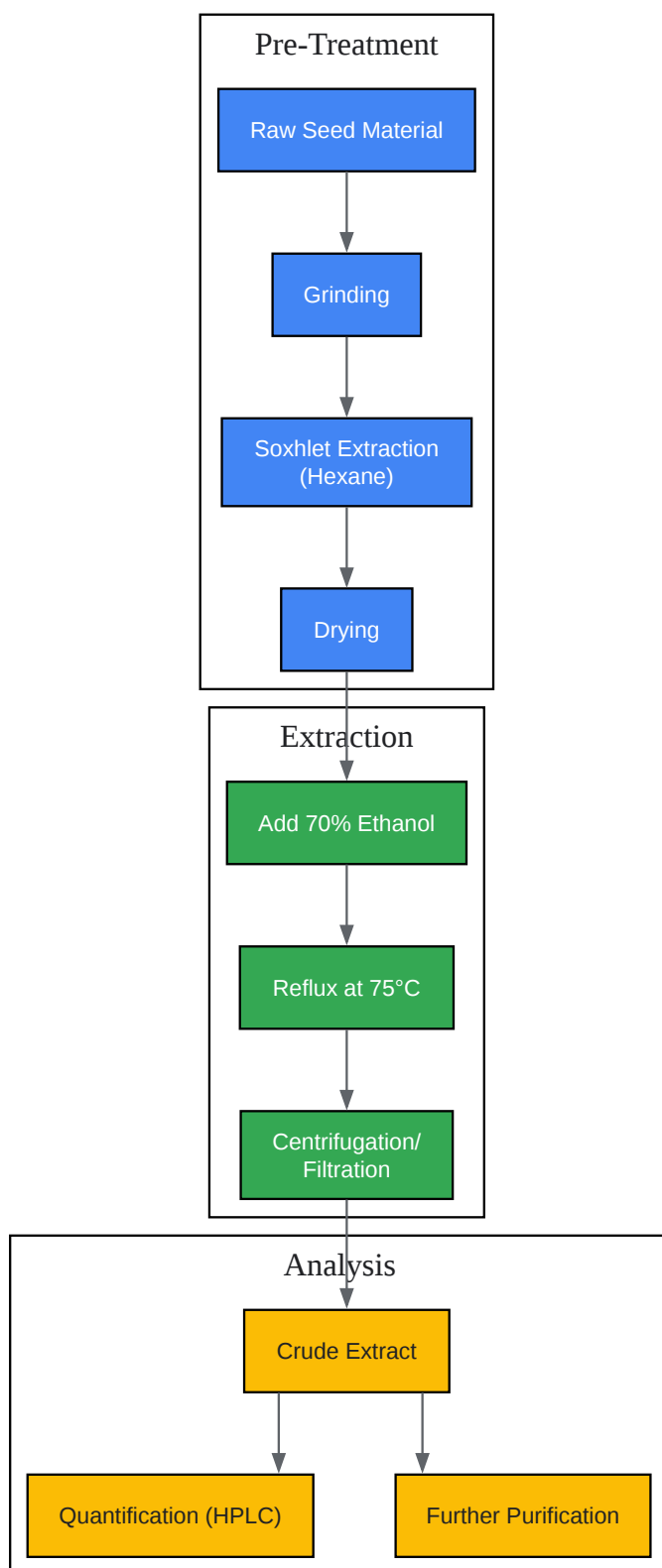
Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines standardized protocols for the extraction, isolation, and quantification of **Sinapine**.

Extraction and Isolation from Plant Seeds

This protocol describes a common method for extracting **Sinapine** from oilseed cakes, such as those from rapeseed or mustard.^{[1][11]}

- Defatting (Pre-treatment):
 - Grind the seeds or seed cake into a fine powder.
 - Place the powdered material (e.g., 250 g) into a Soxhlet apparatus.
 - Perform continuous extraction with hexane overnight to remove lipids.^[12]
 - Remove the hexane-saturated material and allow it to dry completely in a fume hood to yield the defatted meal.^[12]
- Solid-Liquid Extraction:
 - Transfer the defatted meal to a round-bottom flask.
 - Add 70% (v/v) ethanol or methanol in water at a solvent-to-solid ratio of approximately 10:1 (mL/g).^{[1][11][13]}
 - Heat the mixture under reflux at 75°C for 30 minutes with continuous stirring.^{[1][13]}
 - After extraction, allow the mixture to cool and separate the liquid extract from the solid residue by centrifugation (e.g., 4700-5000 g for 10 minutes) or filtration.^{[13][14]}
 - The resulting supernatant contains **Sinapine** and other soluble compounds. This extract can be used for direct analysis or further purification steps.



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Caption: Workflow for **Sinapine** extraction and analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reliable HPLC-UV method for the quantification of **Sinapine** in crude extracts.^{[9][10][15]}

- Sample Preparation:
 - Dilute the crude **Sinapine** extract with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility and prevent peak distortion.^[10]
 - Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 5 µm, 250 × 4.6 mm).^{[12][15]}
 - Mobile Phase: A gradient elution system is typically used.
 - Solvent A: 0.1% Formic Acid or o-phosphoric acid in ultrapure water.^{[9][10]}
 - Solvent B: Acetonitrile or Methanol with 0.1% formic acid.^{[9][14]}
 - Gradient Program: A common gradient runs from approximately 10-15% B to 45% B over several minutes, followed by a wash and re-equilibration step.^[15]
 - Flow Rate: 0.6 - 0.8 mL/min.^{[9][10]}
 - Column Temperature: 35 - 40 °C.^[9]
 - Injection Volume: 5 - 15 µL.^{[9][12]}
 - Detection: UV-Vis or Diode Array Detector (DAD) set to a wavelength of 325-330 nm, corresponding to the λ_{max} of **Sinapine**.^{[9][10]}
- Calibration and Quantification:

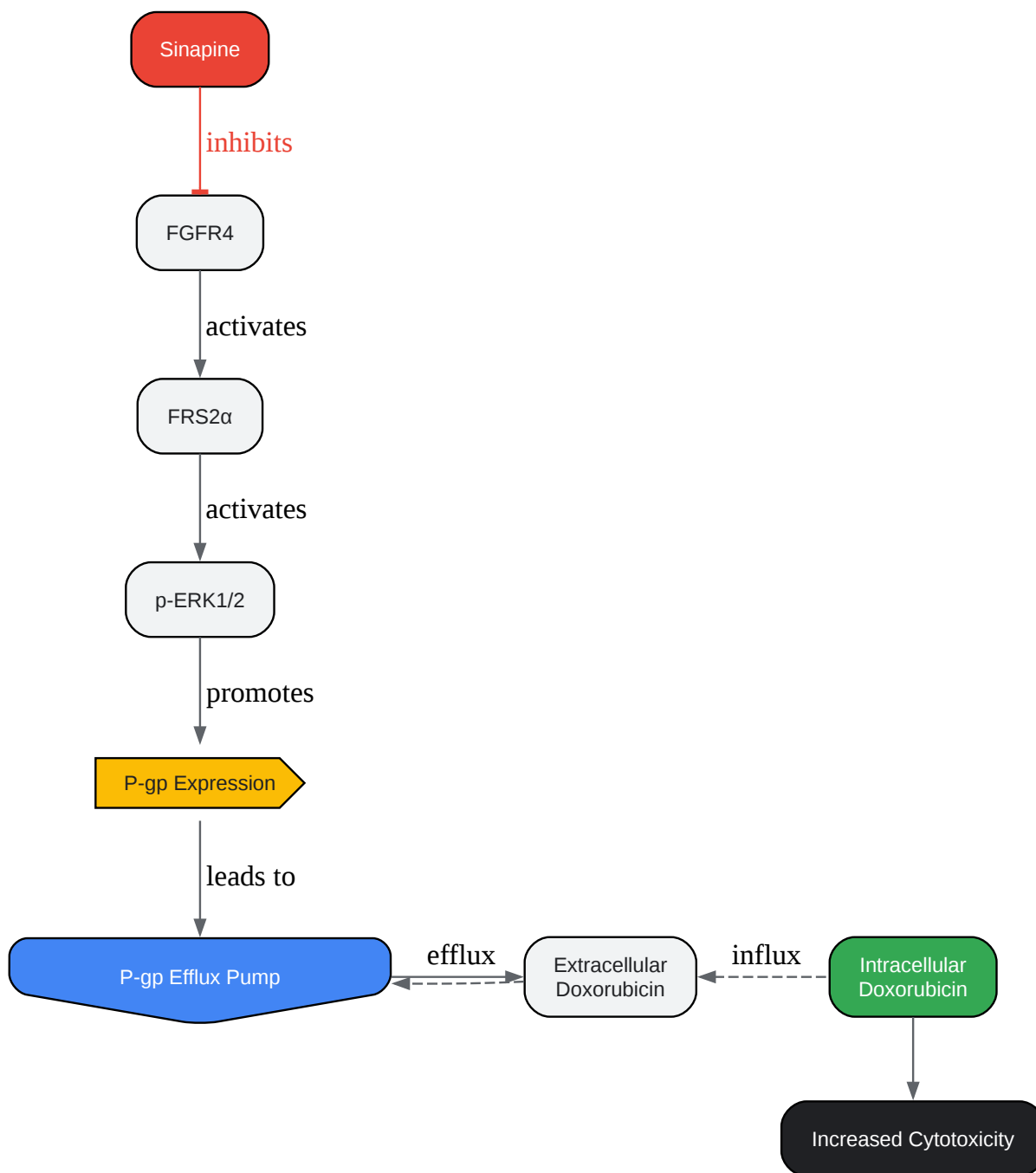
- Prepare a series of standard solutions of pure **Sinapine** (or a stable salt like **Sinapine** bisulfate) of known concentrations (e.g., 0.5 to 200 µg/mL).[\[10\]](#)[\[15\]](#)
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample and determine the **Sinapine** concentration by interpolating its peak area from the calibration curve. The correlation coefficient (R^2) for the calibration curve should be ≥ 0.997 for accurate quantification.[\[15\]](#)

Biological Activity and Signaling Pathways

Sinapine exhibits a range of biological activities, making it a compound of interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

P-glycoprotein (P-gp) Downregulation in Caco-2 Cells

In cancer chemoresistance, the overexpression of efflux pumps like P-glycoprotein (P-gp) is a significant challenge. **Sinapine** has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin by downregulating P-gp expression.[\[3\]](#)[\[16\]](#) The proposed mechanism involves the suppression of the FGFR4-FRS2 α -ERK1/2 signaling pathway, which leads to increased ubiquitination and subsequent degradation of P-gp.[\[16\]](#) This inhibition of P-gp function results in higher intracellular accumulation of the chemotherapy drug, enhancing its cytotoxic effect.[\[16\]](#)[\[17\]](#)

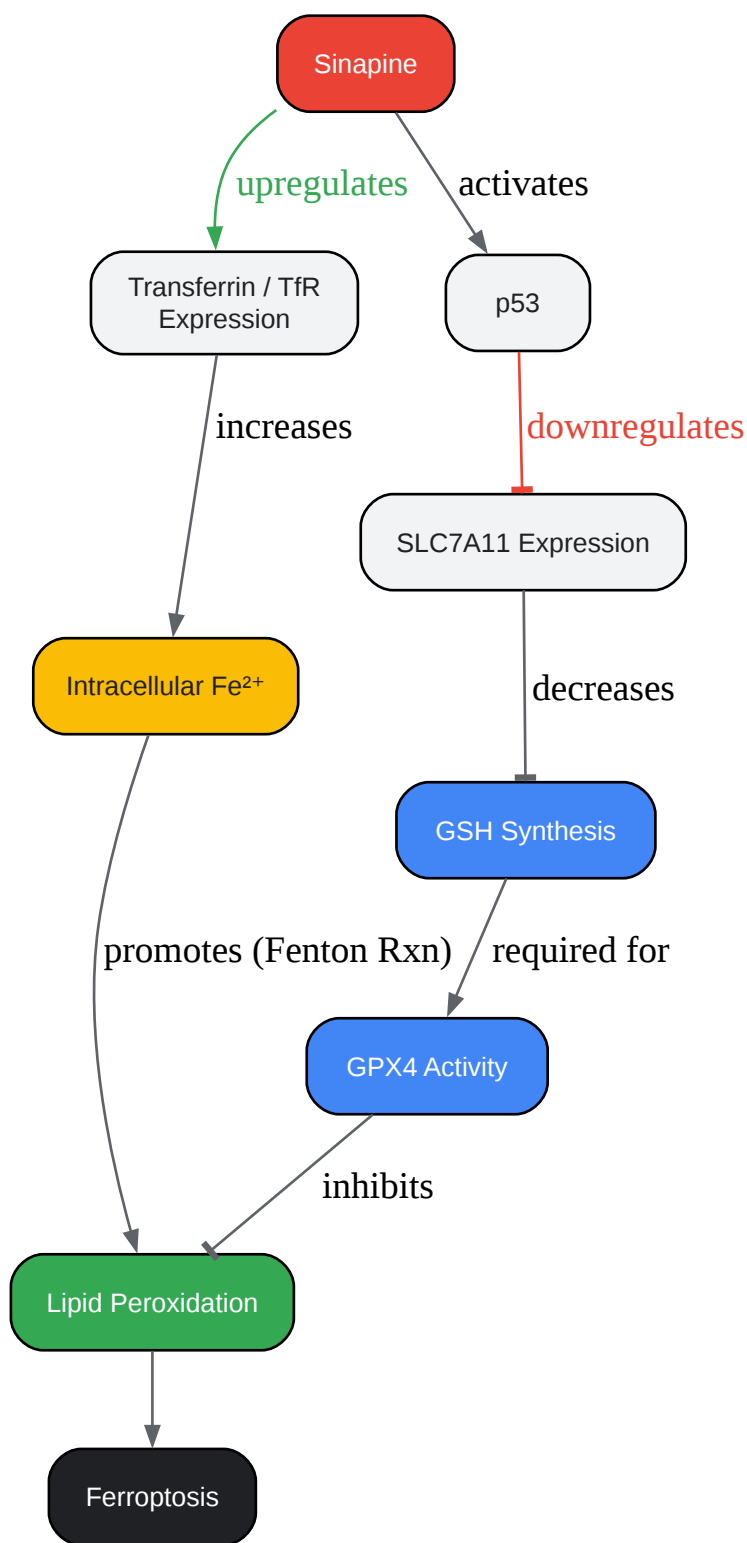


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Caption: Sinapine's role in downregulating P-gp expression.[16]

Induction of Ferroptosis in Non-Small Cell Lung Cancer (NSCLC)

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. **Sinapine** has been demonstrated to induce ferroptosis in NSCLC cells.^[18] This is achieved by modulating key proteins involved in iron metabolism and antioxidant defense. Specifically, **Sinapine** upregulates the expression of transferrin (Tf) and transferrin receptor (TfR), leading to increased intracellular iron levels.^[18] Concurrently, it causes a p53-dependent downregulation of SLC7A11, a crucial component of the cystine/glutamate antiporter system (System Xc-), which is necessary for the synthesis of the antioxidant glutathione (GSH).^{[18][19]} The resulting iron overload and depletion of GSH lead to overwhelming lipid peroxidation and, ultimately, ferroptotic cell death.^[18]



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Caption: Sinapine-induced ferroptosis pathway in NSCLC cells.[18]

Acetylcholinesterase (AChE) Inhibition

Sinapine is also recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7][17] This inhibitory action is significant in the context of neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[20] Studies have shown that **Sinapine** effectively inhibits AChE activity in rat cerebral homogenates, with an IC₅₀ value of 3.66 μM.[20][21] The mechanism is believed to be competitive, as the quaternary nitrogen in **Sinapine**'s structure can bind to a specific region on the AChE enzyme, similar to acetylcholine itself.[21][22]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Sinapine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12436035#what-are-the-physicochemical-properties-of-sinapine]

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